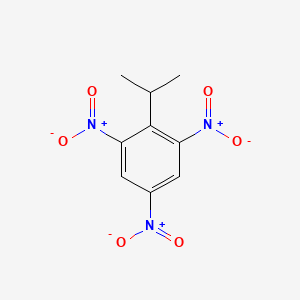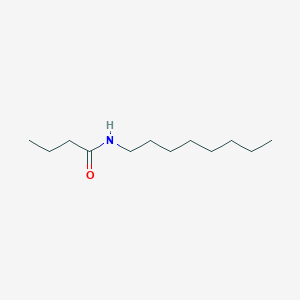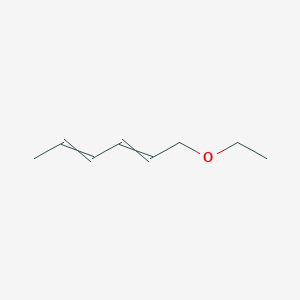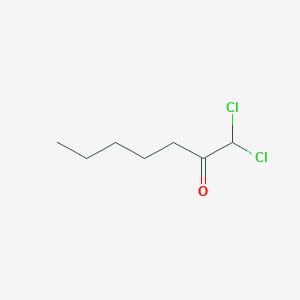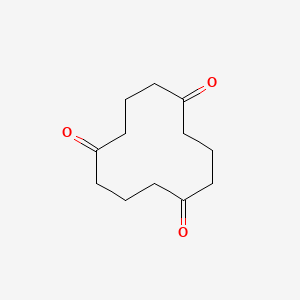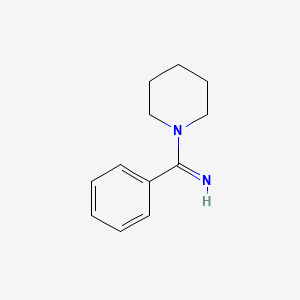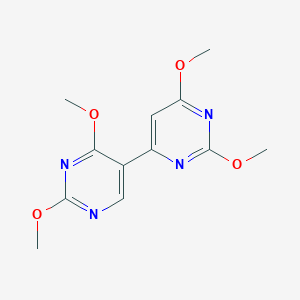
4,5'-Bipyrimidine, 2,2',4',6-tetramethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- is a chemical compound with the molecular formula C12H14N4O4 It is a derivative of bipyrimidine, characterized by the presence of four methoxy groups attached to the pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- typically involves the reaction of 4,5’-bipyrimidine with methoxy-substituted reagents under controlled conditions. One common method involves the use of methyl iodide as a methylating agent. The reaction proceeds through successive methylation steps, leading to the formation of the tetramethoxy derivative .
Industrial Production Methods
While specific industrial production methods for 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted bipyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4,5’-Bipyrimidine, 2,2’,4’,6-tetramethoxy- involves its interaction with specific molecular targets. The methoxy groups enhance its ability to interact with enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyrimidine: Similar in structure but lacks the methoxy groups.
2,2’-Bipyrimidine: Another derivative with different substitution patterns.
4,5’-Bipyrimidine, 2,2’,4’,6-tetrachloro-: A chlorinated analogue with distinct chemical properties.
Uniqueness
These groups enhance its solubility and ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
56686-17-0 |
|---|---|
Molecular Formula |
C12H14N4O4 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
4-(2,4-dimethoxypyrimidin-5-yl)-2,6-dimethoxypyrimidine |
InChI |
InChI=1S/C12H14N4O4/c1-17-9-5-8(14-12(15-9)20-4)7-6-13-11(19-3)16-10(7)18-2/h5-6H,1-4H3 |
InChI Key |
YUKGMTKTXANWIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)C2=CN=C(N=C2OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


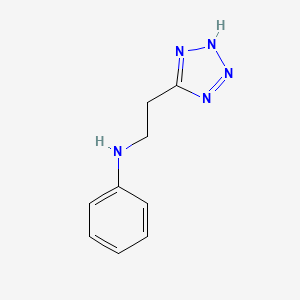
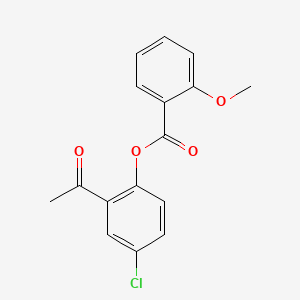
![4-Oxo-7-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14633777.png)
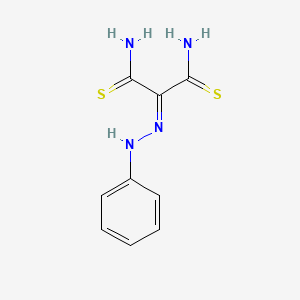
![1-[1-Ethyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14633796.png)


